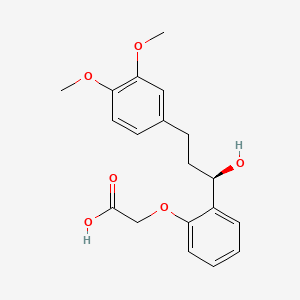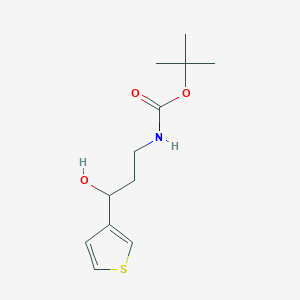
(3-Hydroxy-3-thiophen-3-yl-propyl)-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 3-hydroxy-3-thiophen-3-ylpropylamine.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the interactions between carbamates and biological macromolecules.
Medicine
In medicinal chemistry, tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of drug candidates with therapeutic applications.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(3-thiophen-3-ylpropyl)carbamate
- tert-Butyl N-(3-hydroxy-3-phenylpropyl)carbamate
Uniqueness
The presence of both a hydroxy group and a thiophene ring in tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate distinguishes it from other similar compounds
特性
分子式 |
C12H19NO3S |
|---|---|
分子量 |
257.35 g/mol |
IUPAC名 |
tert-butyl N-(3-hydroxy-3-thiophen-3-ylpropyl)carbamate |
InChI |
InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-6-4-10(14)9-5-7-17-8-9/h5,7-8,10,14H,4,6H2,1-3H3,(H,13,15) |
InChIキー |
MQBCFVHPRZASEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C1=CSC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


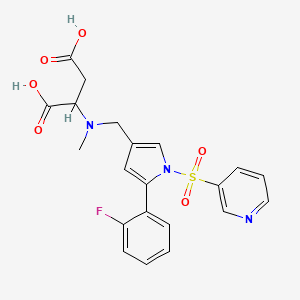


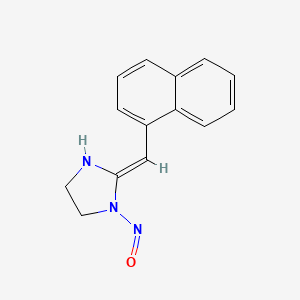


![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)

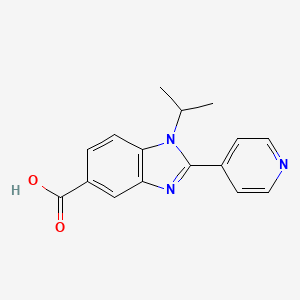
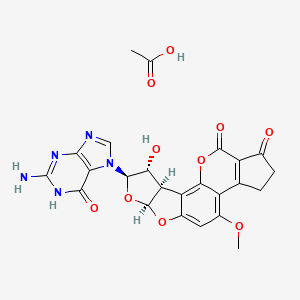
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)

